REACTION_CXSMILES
|
IC1C=CC([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N:14](C(=O)C)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=CC=1.C(=O)([O-])[O-].[K+].[K+].[CH3:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[OH-].[K+]>C(O)CC(C)C.[Cu].O>[C:36]1([C:35]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH:41]=[CH:40][C:39]([N:14]([C:9]2[CH:8]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:15]2[CH:16]=[CH:17][C:18]([C:18]3[CH:19]=[CH:20][C:15]([NH:14][C:9]4[CH:10]=[CH:11][CH:12]=[CH:13][CH:8]=4)=[CH:16][CH:17]=3)=[CH:19][CH:20]=2)=[CH:38][CH:37]=1 |f:1.2.3,5.6|
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Name
|
N-(4′-iodobiphenylyl)acetanilide
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Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C1=C(C=CC=C1)N(C1=CC=CC=C1)C(C)=O
|
Name
|
N-(4-biphenyl)aniline
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
copper
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(CC(C)C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by reaction at 200 to 212° C. for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted with 200 ml of toluene
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
Then, the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain oily matter
|
Type
|
CUSTOM
|
Details
|
followed by hydrolysis at 130° C
|
Type
|
CUSTOM
|
Details
|
After isoamyl alcohol was removed by steam distillation, extraction with 250 ml of toluene
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography (carrier: silica gel, eluate: toluene/n-hexane=1/2)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |